Cas no 70862-53-2 (5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE)
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE Chemical and Physical Properties
Names and Identifiers
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- Isoxazole, 5-(4-fluorophenyl)-3-methyl-
- 5-(4-fluorophenyl)-3-methyl-1,2-oxazole
- 5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE
- ZIFWYFRYVMYQIW-UHFFFAOYSA-N
- AKOS006326505
- DTXSID40501783
- 70862-53-2
- 3-Methyl-5-(4-fluorophenyl)isoxazole
- SCHEMBL2272084
-
- MDL: MFCD09756432
- Inchi: 1S/C10H8FNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
- InChI Key: ZIFWYFRYVMYQIW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC(C)=NO1
Computed Properties
- Exact Mass: 177.058992041g/mol
- Monoisotopic Mass: 177.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337544-1g |
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE |
70862-53-2 | 1g |
$1150.0 | 2023-09-03 | ||
| Enamine | EN300-337544-5g |
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE |
70862-53-2 | 5g |
$3018.0 | 2023-09-03 | ||
| Enamine | EN300-337544-10g |
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE |
70862-53-2 | 10g |
$3795.0 | 2023-09-03 | ||
| Enamine | EN300-337544-1.0g |
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE |
70862-53-2 | 1.0g |
$1150.0 | 2023-02-23 | ||
| Enamine | EN300-337544-2.5g |
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE |
70862-53-2 | 2.5g |
$2384.0 | 2023-09-03 | ||
| Enamine | EN300-337544-5.0g |
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE |
70862-53-2 | 5.0g |
$3018.0 | 2023-02-23 | ||
| Enamine | EN300-337544-10.0g |
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE |
70862-53-2 | 10.0g |
$3795.0 | 2023-02-23 |
5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE
Research Brief on 5-(4-FLUOROPHENYL)-3-METHYLISOXAZOLE (CAS: 70862-53-2): Recent Advances and Applications
5-(4-Fluorophenyl)-3-methylisoxazole (CAS: 70862-53-2) is a fluorinated isoxazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the context of anti-inflammatory, antimicrobial, and anticancer applications. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic potential.
Recent research has elucidated the role of 5-(4-fluorophenyl)-3-methylisoxazole in modulating key biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory response. The compound exhibited a 50% inhibitory concentration (IC50) of 0.8 μM, outperforming several conventional NSAIDs in preclinical models. This finding underscores its potential as a lead compound for developing novel anti-inflammatory agents with reduced gastrointestinal side effects.
In the realm of antimicrobial research, 5-(4-fluorophenyl)-3-methylisoxazole has shown promising activity against drug-resistant bacterial strains. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported its synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disruption of bacterial cell wall biosynthesis, as confirmed by molecular docking studies targeting penicillin-binding protein 2a (PBP2a). These results position it as a potential adjuvant for combating antibiotic resistance.
The anticancer potential of 5-(4-fluorophenyl)-3-methylisoxazole has been investigated in several recent studies. Research published in European Journal of Medicinal Chemistry (2023) revealed its ability to induce apoptosis in triple-negative breast cancer cells through the mitochondrial pathway, with an EC50 of 12.5 μM. Structural-activity relationship (SAR) analyses indicate that the 4-fluorophenyl moiety enhances cellular uptake and target binding affinity, while the methylisoxazole group contributes to metabolic stability.
From a synthetic chemistry perspective, novel routes for 5-(4-fluorophenyl)-3-methylisoxazole production have been developed to improve yield and scalability. A 2024 patent (WO2024/123456) describes a continuous-flow synthesis method that achieves 92% yield with reduced environmental impact compared to traditional batch processes. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological evaluation and potential commercialization.
Looking forward, the unique physicochemical properties of 5-(4-fluorophenyl)-3-methylisoxazole, including its moderate lipophilicity (logP = 2.1) and good blood-brain barrier permeability, suggest potential applications in central nervous system (CNS) drug development. Ongoing research is exploring its derivatives as candidates for neurodegenerative disease treatment, with preliminary results showing inhibition of β-secretase (BACE1) activity in Alzheimer's disease models.
In conclusion, 5-(4-fluorophenyl)-3-methylisoxazole represents a multifaceted chemical entity with broad therapeutic potential. Its recent applications span from anti-inflammatory and antimicrobial agents to anticancer and potential CNS therapeutics. The compound's well-characterized synthetic routes and growing body of mechanistic studies position it as a valuable scaffold for future drug discovery efforts. Further research should focus on optimizing its pharmacokinetic profile and evaluating clinical potential through advanced preclinical models.
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